4-[2-(2-Methyl-6-prop-2-enylphenoxy)ethyl]morpholine;oxalic acid
Overview
Description
4-[2-(2-Methyl-6-prop-2-enylphenoxy)ethyl]morpholine;oxalic acid is a useful research compound. Its molecular formula is C18H25NO6 and its molecular weight is 351.4 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[2-(2-allyl-6-methylphenoxy)ethyl]morpholine oxalate is 351.16818752 g/mol and the complexity rating of the compound is 335. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Fluorescent Sensing and Chemical Sensing
- A study by Patra et al. (2021) described a phenolato-bridged dinuclear Ni(II) complex that acts as a highly sensitive chemosensor for aqueous oxalate ions. This research highlights the utility of morpholine derivatives in developing fluorescent sensors for detecting specific ions in aqueous solutions, which could have implications for environmental monitoring and medical diagnostics Patra et al., 2021.
Catalysis and Synthesis
- Boschelli et al. (2001) focused on optimizing morpholine derivatives as potent inhibitors of Src kinase activity. The study emphasizes the role of morpholine compounds in the synthesis of pharmaceuticals, specifically as inhibitors for kinase activity, which is crucial in cancer research Boschelli et al., 2001.
Environmental and Green Chemistry
- Pernak et al. (2011) investigated the synthesis, toxicity, and biodegradability of morpholinium-based ionic liquids. Their findings contribute to the understanding of the environmental impact of these substances and their potential applications in green chemistry and industrial processes Pernak et al., 2011.
Pharmaceutical and Medicinal Chemistry
- D’hooghe et al. (2006) explored the novel synthesis of cis-3,5-disubstituted morpholine derivatives. This research underlines the importance of morpholine frameworks in the development of new pharmaceutical compounds, showcasing their versatility and potential in drug design D’hooghe et al., 2006.
Biochemical Applications
- Sakthikumar et al. (2019) constructed biosensitive and biologically active morpholine-based metal(ii) complexes. The study demonstrated the complexes' efficacy in DNA cleavage, radical scavenging activity, and antimicrobial properties, indicating the potential of morpholine derivatives in biochemical research and therapeutic applications Sakthikumar et al., 2019.
Properties
IUPAC Name |
4-[2-(2-methyl-6-prop-2-enylphenoxy)ethyl]morpholine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.C2H2O4/c1-3-5-15-7-4-6-14(2)16(15)19-13-10-17-8-11-18-12-9-17;3-1(4)2(5)6/h3-4,6-7H,1,5,8-13H2,2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICHFHCBGBCNMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CC=C)OCCN2CCOCC2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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